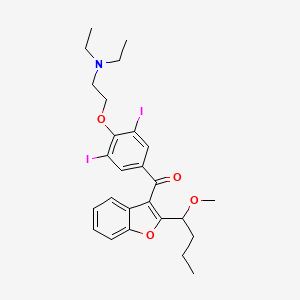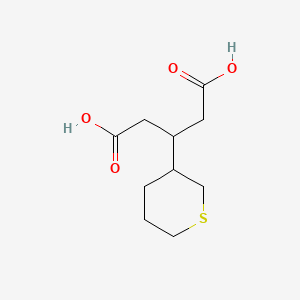
1-Tetratriacontanol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
1-Tetratriacontanol-d4 is typically prepared through chemical synthesis. The synthetic route involves the incorporation of deuterium atoms into the long-chain alcohol structure. The process generally includes the synthesis of intermediates followed by deuterium exchange reactions . Industrial production methods may involve the use of specialized equipment and conditions to ensure the incorporation of deuterium atoms at specific positions within the molecule .
化学反応の分析
1-Tetratriacontanol-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include organic solvents like chloroform and hexane, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction . Major products formed from these reactions include aldehydes, ketones, and substituted long-chain hydrocarbons .
科学的研究の応用
1-Tetratriacontanol-d4 has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-Tetratriacontanol-d4 involves its interaction with specific molecular targets and pathways. As a fatty alcohol, it can integrate into lipid bilayers and affect membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing the synthesis and degradation of lipids . The deuterium labeling allows for precise tracking and analysis of its metabolic fate in biological systems .
類似化合物との比較
1-Tetratriacontanol-d4 can be compared with other similar long-chain alcohols such as:
1-Tetratriacontanol: The non-deuterated form of the compound, which has similar chemical properties but lacks the deuterium labeling.
1-Hexatriacontanol: A longer-chain alcohol with 36 carbon atoms, used in similar applications but with different physical properties.
1-Octacosanol: A shorter-chain alcohol with 28 carbon atoms, commonly found in plant waxes and used in nutritional supplements.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in analytical studies by allowing for precise tracking and differentiation from non-labeled compounds .
特性
CAS番号 |
1346602-70-7 |
|---|---|
分子式 |
C34H70O |
分子量 |
498.957 |
IUPAC名 |
3,3,4,4-tetradeuteriotetratriacontan-1-ol |
InChI |
InChI=1S/C34H70O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35/h35H,2-34H2,1H3/i31D2,32D2 |
InChIキー |
OULAJFUGPPVRBK-BYLFMYFLSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |
同義語 |
Geddyl Alcohol-d4; Sapiol-d4; Tetratriacontyl Alcohol-d4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B584433.png)



![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)ureaTrifluoroaceticAcidSalt](/img/structure/B584445.png)
![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea](/img/structure/B584446.png)



![4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one](/img/structure/B584453.png)

